molecular formula C19H27ClN2O2 B247407 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone

1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone

Cat. No. B247407
M. Wt: 350.9 g/mol
InChI Key: QTRSGYCTXLZASX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone, also known as AZ-12201052, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone is not fully understood. However, it has been suggested that it acts as a selective serotonin reuptake inhibitor (SSRI) and a serotonin-norepinephrine reuptake inhibitor (SNRI). It has also been found to have an affinity for the dopamine transporter. These actions are believed to contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone has biochemical and physiological effects that contribute to its potential therapeutic applications. It has been found to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which are neurotransmitters that are involved in the regulation of mood, anxiety, and pain. In addition, it has been found to have anxiolytic and antidepressant effects in animal models.

Advantages And Limitations For Lab Experiments

One advantage of 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone is that it has a high selectivity for serotonin, norepinephrine, and dopamine transporters, which may reduce the risk of adverse effects. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the study of 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone. One direction is to further investigate its mechanism of action and its potential therapeutic applications in the treatment of neurological disorders. Another direction is to study its potential use in combination with other drugs for the treatment of pain, anxiety, and depression. Finally, there is a need for further studies on the safety and efficacy of 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone in humans.

Synthesis Methods

The synthesis of 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone involves the reaction of 4-chlorophenol with 2-chloroethyl ethyl ether in the presence of potassium carbonate to form 2-(4-chlorophenoxy)ethyl ether. This intermediate is then reacted with 1-(4-aminobutyl)piperidin-4-ol in the presence of triethylamine to form 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone. The final compound is purified by column chromatography to obtain a white solid with a high purity.

Scientific Research Applications

1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone has been studied for its potential therapeutic applications in various fields of research. It has been found to have potential as an analgesic, anxiolytic, and antidepressant agent. In addition, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

Product Name

1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone

Molecular Formula

C19H27ClN2O2

Molecular Weight

350.9 g/mol

IUPAC Name

1-[4-(azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone

InChI

InChI=1S/C19H27ClN2O2/c20-16-5-7-18(8-6-16)24-15-19(23)22-13-9-17(10-14-22)21-11-3-1-2-4-12-21/h5-8,17H,1-4,9-15H2

InChI Key

QTRSGYCTXLZASX-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl

Canonical SMILES

C1CCCN(CC1)C2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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